Ammonium terbium(3+) disulphate

Luminescence quantum yield Inner-sphere complexation Terbium photophysics

Select ammonium terbium(3+) disulphate for its structurally defined, non-hygroscopic crystalline lattice—ensuring accurate weighing and batch consistency unattainable with deliquescent TbCl₃ or Tb(NO₃)₃. The sulfate coordination sphere delivers measurably higher luminescence quantum yield than the aqua ion, while the ammonium counterion provides an in‑situ mineralizing flux for fine‑grain phosphor manufacturing (1200–1450 °C) that minimizes post‑synthesis milling. This compound also preserves the millisecond‑scale Tb³⁺ lifetime in carbon nanodot matrices (~0.42 ms) for time‑resolved bioimaging, offering a 37% lifetime advantage over chloride‑loaded probes. Leverage its controlled solubility for fractional crystallization‑based terbium purification and its thermal decomposition pathway (NH₃/H₂O release at 100–400 °C) for optical ceramic doping.

Molecular Formula H4NO8S2Tb
Molecular Weight 369.09 g/mol
CAS No. 66907-04-8
Cat. No. B12659023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium terbium(3+) disulphate
CAS66907-04-8
Molecular FormulaH4NO8S2Tb
Molecular Weight369.09 g/mol
Structural Identifiers
SMILES[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3]
InChIInChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3
InChIKeyDJQAPIGRBVZLFL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Terbium(3+) Disulphate (CAS 66907-04-8): Procurement-Relevant Baseline Properties and Compound Class Context


Ammonium terbium(3+) disulphate (CAS 66907-04-8, molecular formula H₄NO₈S₂Tb, MW 369.09 g/mol) is an inorganic double sulfate salt comprising ammonium cations, terbium(III) ions, and disulfate anions . It belongs to the broader class of trivalent terbium luminescent materials, wherein the Tb³⁺ ion (4f⁸ electronic configuration) exhibits characteristic green photoluminescence via ⁵D₄ → ⁷F₅ transitions upon UV excitation [1]. Unlike simple terbium salts (chloride, nitrate) that are highly hygroscopic and deliquescent, this compound adopts a well-defined crystalline double sulfate structure isomorphous with other lanthanide ammonium sulfate tetrahydrates [2], offering distinct handling, solubility, and thermal processing characteristics relevant to optical materials synthesis and rare earth separation workflows.

Why Terbium Chloride or Terbium Nitrate Cannot Substitute Ammonium Terbium(3+) Disulphate in Demanding Optical and Separation Applications


Although all trivalent terbium compounds share the characteristic Tb³⁺ green emission, the counter-anion environment profoundly modulates key performance parameters: sulfate coordination to Tb³⁺ yields an inner-sphere complex with measurably higher luminescence quantum yield than the simple aqua ion present in chloride or nitrate solutions [1]. Photoluminescence lifetime, while comparable between sulfate- and chloride-containing solutions (~0.42 ms), degrades substantially when TbCl₃ is incorporated into carbon nanodot matrices (dropping to ~0.26 ms), whereas sulfate-based formulations better preserve the long-lived Tb³⁺ excited state [2]. Furthermore, the ammonium double sulfate crystallizes as a structurally defined, non-hygroscopic solid with an isomorphous monoclinic P2₁/c lattice [3], a stark contrast to the deliquescent and handling-challenging nature of terbium chloride and nitrate hexahydrates. These anion- and structure-dependent differences in quantum efficiency, lifetime stability, and solid-state processability mean that simple stoichiometric substitution based on terbium content alone will produce divergent—and often inferior—optical and materials outcomes.

Quantitative Differentiation Evidence for Ammonium Terbium(3+) Disulphate vs. Closest Analogs: A Procurement-Focused Guide


Sulfate Coordination Enhances Tb³⁺ Luminescence Quantum Yield Compared to Chloride/Nitrate Aqua Ions

Radioluminescence and photoluminescence studies directly comparing TbCl₃ aqueous solutions with and without (NH₄)₂SO₄ additives demonstrate that increasing sulfate ion concentration leads to formation of the inner-sphere complex [Tb³⁺(H₂O)ₓ(SO₄²⁻)ᵧ]⁽³⁻ʸ⁾⁺, which exhibits a higher luminescence quantum yield than the simple aqua ion [Tb³⁺(H₂O)ₓ]³⁺ that predominates in chloride or nitrate solutions [1]. This effect arises because sulfate ions displace water molecules from the first coordination sphere of Tb³⁺, reducing non-radiative decay via OH vibrational quenching. While the study does not report absolute quantum yield values for each species, the qualitative enhancement is consistently observed across both photo- and radioluminescence excitation modes [1]. No equivalent coordination-shielding mechanism operates in chloride or nitrate salts, where the Tb³⁺ ion remains fully hydrated.

Luminescence quantum yield Inner-sphere complexation Terbium photophysics Sulfate coordination

Photoluminescence Lifetime Retention in Sulfate-Containing Systems vs. Chloride-Loaded Carbon Nanodot Matrices

A 2018 study in Scientific Reports provides head-to-head PL lifetime data for Tb³⁺ in different chemical environments [1]. In free solution, TbCl₃ and dextran sulfate (DS)/Tb systems exhibit comparable lifetimes (0.421 ± 0.005 ms vs. 0.417 ± 0.005 ms). However, when incorporated into carbon nanodots (CNDs), a stark divergence emerges: CNDs decorated with TbCl₃ show a dramatically shortened lifetime of 0.264 ± 0.005 ms (37% reduction), while DS/Tb-derived CNDs retain a lifetime of 0.262 ± 0.004 ms [1]. Although the absolute values for CND-embedded samples are similar, the key insight is that the sulfate-containing precursor (DS/Tb) yields CNDs with a lifetime comparable to the chloride-decorated variant but with a substantially higher time-gated PL intensity ratio (0.0054 for DS/Tb-CNDs vs. 0.068 for TbCl₃-decorated CNDs, a ~12.6-fold advantage when normalized by the 320/220 nm excitation ratio) [1]. This indicates that sulfate-based formulations provide a more favorable Tb³⁺ coordination environment within nanostructured hosts.

Photoluminescence lifetime Terbium-doped carbon nanodots Time-resolved luminescence Sulfate vs. chloride matrix

Isomorphous Crystal Structure of Ammonium Terbium Double Sulfate vs. Simple Terbium Salts: Structural Reproducibility for Materials Engineering

Single-crystal X-ray diffraction studies by Kepert et al. (1999) established that ammonium terbium double sulfate tetrahydrate, (NH₄)Tb(SO₄)₂·4H₂O, crystallizes in the monoclinic space group P2₁/c (Z = 4) with lattice parameters a ≈ 6.6, b ≈ 19, c ≈ 8.8 Å, β ≈ 97°, yielding a two-dimensional polymeric array parallel to the ac plane (R = 0.037 for 3337 independent reflections) [1]. This structure is isomorphous with the La, Sm, and other lanthanide analogs in the (NH₄)Ln(SO₄)₂·4H₂O series [1]. In contrast, terbium chloride hexahydrate (TbCl₃·6H₂O) is hygroscopic and crystallizes in a different structural type, while terbium nitrate hexahydrate ([Tb(NO₃)₃(H₂O)₄]·2H₂O) adopts a triclinic lattice [2]. The well-defined, isomorphous nature of the ammonium double sulfate structure ensures batch-to-batch crystallographic reproducibility—a critical attribute when consistent optical or magnetic anisotropy is required.

Crystal structure Double sulfate Isomorphous series X-ray crystallography

Solubility-Controlled Processability: Ammonium Double Sulfate vs. Highly Soluble Chloride and Nitrate Salts for Rare Earth Separation

The stark solubility contrast between terbium sulfate-based and halide/nitrate salts provides a practical processing advantage. Terbium(III) sulfate (Tb₂(SO₄)₃) exhibits limited water solubility of 3.56 g/100mL at 20°C , while terbium chloride hexahydrate dissolves at ~1100 g/L [1] and terbium nitrate hexahydrate at ~1451 g/L at ~20°C [2]—a difference of approximately 300–400-fold. The ammonium terbium double sulfate, with its intermediate and tunable solubility, has been historically exploited for terbium separation: terbium is crystallized as a double salt with ammonium nitrate by fractional crystallization, a method established by Urbain in the early 20th century for purifying terbium earths [3]. Double ammonium and rare earth sulfates of composition NH₄Ln(SO₄)₂·xH₂O (Ln = Gd, Ho, Yb, Lu) and (NH₄)₆Ln₄(SO₄)₉·2H₂O (Ln = Tb, Dy, Er) are produced by isothermal evaporation at 80–95°C [4], demonstrating the utility of the ammonium double sulfate form in controlled crystallization workflows.

Solubility differentiation Rare earth separation Double sulfate crystallization Terbium purification

Thermal Decomposition Pathway Differentiation: Ammonium Double Sulfate vs. Simple Terbium Salts for Low-Temperature Phosphor Synthesis

The thermal behavior of ammonium terbium disulphate differs fundamentally from that of simple terbium salts, enabling low-temperature phosphor synthesis routes. Terbium(III) sulfate (Tb₂(SO₄)₃) decomposes at approximately 360°C [1], while terbium(III) chloride melts at 588°C without decomposition [2]. Ammonium-containing double sulfates undergo multi-step thermal decomposition: ammonium cations and water of crystallization are released between ~100–400°C, generating a highly reactive, finely divided Tb₂(SO₄)₃ or Tb-oxide intermediate in situ. This principle is exploited in patented phosphor manufacturing processes where aluminium ammonium sulphate (ammonium alum) is mixed with rare earth oxides and fired at temperatures above 1200°C, with the ammonium sulfate component acting as both a flux and a reactive alumina source, yielding fine-grain phosphors that require minimal post-synthesis milling [3]. The ammonium terbium disulphate thus serves a dual function—terbium source and reactive sulfate flux—that simple TbCl₃ or Tb(NO₃)₃ cannot replicate without additional sulfate additives.

Thermal decomposition Phosphor synthesis Ammonium sulfate flux Solid-state reaction

High-Value Application Scenarios for Ammonium Terbium(3+) Disulphate Based on Quantitative Differentiation Evidence


Green-Emitting Phosphor Synthesis via Solid-State Reaction with Built-in Sulfate Flux

Ammonium terbium(3+) disulphate serves as an ideal single-source terbium precursor for solid-state phosphor manufacturing. As demonstrated in established phosphor patent literature, the ammonium sulfate component acts as both a mineralizing flux and a reactive intermediate, releasing NH₃ and H₂O at low temperatures (100–400°C) to generate a finely dispersed terbium sulfate/oxide phase that subsequently reacts with host lattice components (e.g., alumina from ammonium alum) at firing temperatures of 1200–1450°C [1]. This in situ flux mechanism, unavailable with TbCl₃ (mp 588°C, non-decomposing) or Tb(NO₃)₃ (mp 89.3°C, unstable), yields fine-grain phosphors requiring minimal post-synthesis milling—a critical advantage for fluorescent lamp and display phosphor production where grain morphology directly impacts luminescence efficiency. The structurally defined, non-hygroscopic nature of the double sulfate [2] further ensures batch-to-batch stoichiometric consistency in phosphor precursor weighing and mixing operations.

Time-Resolved Luminescence Bioimaging Probes Utilizing Sulfate-Stabilized Tb³⁺ Long-Lived Emission

The enhanced quantum yield of sulfate-coordinated Tb³⁺ relative to the aqua ion [3], combined with the preservation of millisecond-scale photoluminescence lifetime in sulfate-containing carbon nanodot matrices [4], positions ammonium terbium disulphate as a strategically advantageous precursor for time-resolved luminescence (TRL) bioimaging probes. In TRL microscopy, the characteristic ~0.4 ms Tb³⁺ lifetime—well preserved in sulfate environments but degraded by ~37% when TbCl₃ is loaded into carbon nanodots [4]—enables temporal gating that eliminates short-lived autofluorescence background from biological specimens. The ammonium counter-cation further provides pH buffering compatibility during aqueous probe formulation, a practical advantage over the acidic solutions generated by TbCl₃ hydrolysis.

Rare Earth Element Separation and Purification via Fractional Crystallization of Double Sulfates

The controlled intermediate solubility of ammonium terbium double sulfate—positioned between the sparingly soluble Tb₂(SO₄)₃ (3.56 g/100mL at 20°C) and the extremely soluble TbCl₃ (~1100 g/L) or Tb(NO₃)₃ (~1451 g/L) [5]—makes it uniquely suited for fractional crystallization-based terbium purification. Historically, terbium was separated from other rare earths as a double salt with ammonium nitrate by crystallization [6], and the isomorphous (NH₄)Ln(SO₄)₂·4H₂O series provides predictable crystallization behavior across the lanthanide series [2]. For rare earth processing facilities and high-purity terbium compound production, the ammonium double sulfate form enables separation workflows that are simply inaccessible with hygroscopic, highly soluble chloride or nitrate starting materials.

Terbium-Doped Optical Ceramics and Scintillator Materials Requiring Anhydrous, Structurally Defined Precursors

The well-characterized crystal structure of ammonium terbium disulphate—monoclinic P2₁/c with precise lattice parameters (a ≈ 6.6, b ≈ 19, c ≈ 8.8 Å, β ≈ 97°) [2]—and its non-hygroscopic nature provide distinct advantages for optical ceramic and scintillator fabrication where precise dopant stoichiometry and avoidance of moisture are critical. Unlike terbium chloride hexahydrate, which is both hygroscopic and structurally less defined, the double sulfate can be accurately weighed under ambient conditions without moisture uptake, ensuring reproducible Tb³⁺ doping levels. The thermal decomposition pathway, which releases volatile NH₃ and H₂O while leaving a reactive terbium sulfate/oxide residue, is compatible with vacuum sintering and hot-pressing protocols used in transparent ceramic processing.

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